(2S,4S)-2,4-Diaminoglutaric acid
Description
Structure
3D Structure
Properties
CAS No. |
73464-43-4 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S,4S)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
InChI Key |
LOPLXECQBMXEBQ-HRFVKAFMSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s,4s 2,4 Diaminoglutaric Acid
Stereospecific and Asymmetric Synthesis Strategies
The precise arrangement of the two stereocenters in (2S,4S)-2,4-diaminoglutaric acid necessitates the use of sophisticated synthetic methods that can control the stereochemical outcome of the reactions. These strategies can be broadly categorized into total synthesis from chiral precursors and asymmetric induction using chiral catalysts or auxiliaries.
Total Synthesis from Chiral Precursors
This approach leverages the inherent chirality of readily available starting materials to construct the target molecule with the desired stereochemistry.
Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that has been effectively employed in the synthesis of amino acids. researchgate.net In the context of this compound synthesis, RuO₄ oxidation can be a key step in transforming a chiral cyclic precursor into a linear dicarboxylic acid derivative while preserving the stereochemical integrity of the existing chiral centers. researchgate.net This method often involves the oxidation of a protected cyclic amine, such as a pyroglutamic acid derivative, where the stereocenters are already established.
The oxidation typically proceeds under biphasic conditions, with a catalytic amount of a ruthenium source, like ruthenium(III) chloride (RuCl₃), and a stoichiometric co-oxidant, such as sodium periodate (B1199274) (NaIO₄), to regenerate the active RuO₄ species. wikipedia.orgorganic-chemistry.org The reaction conditions, including pH and solvent systems, are crucial for achieving high yields and preventing over-oxidation or side reactions. nih.govresearchgate.net For instance, the oxidation of N-acyl amines and related compounds using RuO₄ has been shown to be a versatile method for producing imides and other oxidized nitrogen-containing compounds. researchgate.net
Table 1: Representative Ruthenium Tetroxide Oxidation Conditions
| Ruthenium Source | Co-oxidant | Solvent System | Typical Substrate | Product Type |
| RuCl₃ (catalytic) | NaIO₄ | CCl₄/CH₃CN/H₂O | Cyclic N-acyl amine | Dicarboxylic acid derivative |
| RuO₂ (catalytic) | NaIO₄ | EtOAc/H₂O | Alkene | Cleavage to carbonyls/acids |
This table provides a generalized overview. Specific conditions can vary based on the substrate and desired outcome.
Another powerful strategy involves the regioselective opening of a chiral cyclic intermediate, such as a lactam or a cyclic anhydride. This approach allows for the introduction of the second amino group with the correct stereochemistry relative to the first. For example, a chiral pyroglutamic acid derivative can serve as a starting point. The existing stereocenter at C-2 dictates the stereochemistry of the final product.
The key step is the nucleophilic attack on the cyclic intermediate. The choice of nucleophile and reaction conditions determines the regioselectivity of the ring-opening. For instance, the use of a nitrogen-containing nucleophile can directly introduce the second amino group. Subsequent functional group manipulations then lead to the final this compound. The success of this strategy hinges on achieving high regioselectivity to avoid the formation of isomeric byproducts. Recent advancements in catalysis, such as anion-binding catalysis, have shown promise in controlling the regioselectivity of ring-opening polymerizations of dithiolanes, a concept that could be adapted for the synthesis of complex molecules. nih.gov
Asymmetric Induction through Chiral Catalysis and Auxiliaries
This approach involves the creation of one or both stereocenters through the influence of a chiral catalyst or a covalently attached chiral auxiliary.
Asymmetric hydrogenation is a well-established method for the enantioselective reduction of prochiral olefins or ketones. In the synthesis of this compound, a precursor containing a carbon-carbon double bond can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This method can set one of the stereocenters with high enantioselectivity.
For instance, a dehydroamino acid derivative can be a suitable substrate for asymmetric hydrogenation to install the α-amino acid stereocenter. The stereochemistry of the resulting product is determined by the chiral catalyst employed. Subsequent steps would then be required to introduce the second amino group with the desired (4S) configuration.
The Michael addition of a nucleophile to an α,β-unsaturated system is a fundamental carbon-carbon bond-forming reaction. rsc.org When applied in an asymmetric fashion, it can be a powerful tool for constructing chiral molecules.
In the context of this compound synthesis, a stereoselective Michael addition can be employed to create the C-4 stereocenter. This can be achieved by adding a suitable nucleophile to a chiral Michael acceptor or by using a chiral catalyst to control the stereochemical outcome of the addition to a prochiral acceptor.
Chiral Glycine (B1666218) Equivalents:
A key strategy involves the use of chiral glycine equivalents, which are molecules that act as nucleophilic glycine synthons. acs.orgacs.orgresearchgate.net These equivalents typically contain a chiral auxiliary that directs the stereochemical course of subsequent reactions. For example, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have been widely used for the asymmetric synthesis of various α-amino acids. nih.govmdpi.com The alkylation of these chiral glycine enolate equivalents with a suitable electrophile can proceed with high diastereoselectivity. acs.org
Dehydroalanine (B155165) Derivatives:
Dehydroalanine derivatives are excellent Michael acceptors due to the electron-withdrawing nature of the adjacent amide and ester groups. rsc.orgrsc.orgnih.govox.ac.uk The conjugate addition of a nitrogen nucleophile to a dehydroalanine derivative can be used to introduce the second amino group. The stereoselectivity of this addition can be controlled by using a chiral dehydroalanine derivative or a chiral nucleophile. The reaction conditions, including the solvent, can have a significant impact on the reaction rate and yield. nih.govresearchgate.net
Table 2: Key Features of Michael Addition Strategies
| Approach | Key Feature | Stereocontrol Element |
| Chiral Glycine Equivalents | Use of a chiral auxiliary to direct alkylation. | Covalently attached chiral auxiliary. |
| Dehydroalanine Derivatives | Conjugate addition of a nucleophile to an α,β-unsaturated system. | Chiral substrate, chiral nucleophile, or chiral catalyst. |
Sulfinimine-Mediated Asymmetric Strecker Synthesis for Related Diamino Acids
While a direct application to this compound is not extensively documented, the sulfinimine-mediated asymmetric Strecker synthesis represents a powerful tool for the preparation of chiral α-amino acids and could be conceptually adapted for the synthesis of related diamino acids. This methodology typically involves the addition of a cyanide source to a chiral N-sulfinylimine, followed by hydrolysis of the resulting α-aminonitrile to the corresponding amino acid. The stereochemical outcome of the reaction is directed by the chiral sulfinyl group, which can be chosen to favor the formation of either the (R)- or (S)-enantiomer at the α-carbon.
For the synthesis of a diamino acid like 2,4-diaminoglutaric acid, a potential precursor would be a suitably functionalized keto acid or ester. The key challenge lies in the introduction of the second amino group with the correct stereochemistry. A hypothetical approach could involve the Strecker synthesis on a γ-amino-α-ketoester derivative, where the existing stereocenter at the γ-position could influence the diastereoselectivity of the cyanide addition to the sulfinimine formed at the α-position. The efficiency of such a process would be highly dependent on the substrate and the nature of the protecting groups employed.
Multicomponent Reaction Protocols for Stereoselective Access
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an atom-economical and efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied to construct precursors with the required stereochemistry.
For instance, a Passerini or Ugi reaction could be envisioned to assemble a highly functionalized precursor containing the carbon backbone and nitrogen functionalities. The stereoselectivity of such a reaction could be controlled through the use of chiral starting materials or chiral catalysts. Subsequent transformations would then be required to convert the MCR product into the target diaminoglutaric acid. The development of a truly stereoselective MCR for this purpose remains an active area of research, with the potential to significantly streamline the synthesis of this and related diamino acids.
Synthetic Routes to Differentially Protected this compound
The ability to introduce different protecting groups on the two amino and two carboxylic acid functionalities of this compound is crucial for its application in peptide synthesis and the construction of more complex molecules. Several strategies have been developed to achieve this, often starting from chiral precursors that allow for the sequential and stereocontrolled introduction of the amino groups.
One successful approach utilizes L-glutamic acid as a chiral starting material. The synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids has been accomplished using a glutamate (B1630785) derivative, with Evans' asymmetric alkylation serving as the key step to control the stereochemistry at the C4 position. This strategy could be adapted to introduce an amino group precursor instead of a methyl group.
Another common strategy involves the use of pyroglutamic acid, a cyclic derivative of glutamic acid. The rigid bicyclic systems derived from pyroglutamic acid can be used to control the stereochemistry of subsequent reactions. For example, the introduction of a second nitrogen functionality can be directed by the existing stereocenter.
A key transformation in many of these syntheses is the Hofmann or Curtius rearrangement to introduce the second amino group from a carboxylic acid or its derivative. The stereochemical integrity of the starting material is generally retained during these rearrangements.
Furthermore, enzymatic methods have shown promise in the synthesis of chiral diamino acids. For instance, the synthesis of L-2,4-diamino[4-¹¹C]butyric acid has been achieved through an enzyme-catalyzed reaction, suggesting the potential for enzymatic or chemo-enzymatic approaches to produce enantiomerically pure this compound or its precursors.
Comparative Analysis of Synthetic Efficiency and Stereocontrol
The choice of a synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the need for differential protection, and the required level of stereochemical purity.
Yields and Diastereomeric/Enantiomeric Purity Assessment
| Synthetic Strategy | Key Transformation | Typical Overall Yield | Diastereomeric/Enantiomeric Purity |
| From L-Glutamic Acid | Evans' Asymmetric Alkylation | Moderate | High (often >95% de) |
| From Pyroglutamic Acid | Hofmann/Curtius Rearrangement | Moderate to Good | High (dependent on precursor purity) |
| Enzymatic Synthesis | Enzyme-catalyzed amination | Variable (can be high) | Excellent (>99% ee) |
This table presents generalized data based on related syntheses and may not reflect the exact values for this compound.
The diastereomeric excess (de) and enantiomeric excess (ee) are typically determined by chromatographic techniques such as chiral HPLC or GC, or by NMR spectroscopy using chiral solvating agents or after derivatization with a chiral auxiliary.
Practical Considerations for Scalable Production
For the production of this compound on a larger scale, several practical considerations come into play.
Cost and Availability of Starting Materials: Routes starting from inexpensive and readily available materials like L-glutamic acid are generally more favorable for large-scale synthesis.
Number of Synthetic Steps: A shorter synthetic sequence is more efficient and cost-effective.
Reagent and Catalyst Toxicity and Cost: The use of toxic or expensive reagents and catalysts should be minimized. Biocatalytic steps are often advantageous in this regard.
Purification Methods: The ease of purification of intermediates and the final product is a crucial factor. Crystallization is often a preferred method for large-scale purification as it can be more cost-effective than chromatography.
Robustness and Reproducibility: The chosen synthetic route should be robust and reproducible on a larger scale, with minimal sensitivity to minor variations in reaction conditions.
Chemical Derivatization and Applications in Complex Molecule Synthesis
Structural Modification and Analogue Generation
The presence of two amino groups and two carboxylic acid functionalities in (2S,4S)-2,4-diaminoglutaric acid provides ample opportunities for structural derivatization. These modifications can be used to generate analogues with altered physicochemical properties, conformational constraints, or biological activities.
The introduction of fluorine into amino acids can significantly impact their properties, including pKa, lipophilicity, and metabolic stability. While the direct synthesis of fluorinated this compound analogues is a specialized area of research, general strategies for the synthesis of fluorinated amino acids can be conceptually applied. These methods often involve either electrophilic fluorination of enolate precursors or nucleophilic ring-opening of fluorinated cyclic intermediates.
One potential approach could involve the use of electrophilic fluorinating reagents, such as Selectfluor, on a protected derivative of this compound. nih.gov Another strategy could be the ring-opening of a suitably substituted fluorinated cyclic precursor. For instance, the ring-opening of cyclic sulfamidates has been employed in the synthesis of difluoroglutamic acid derivatives. nih.gov
A hypothetical synthetic route could start from a protected glutamic acid derivative, which is then subjected to fluorination. The stereochemistry at the C4 position would be crucial in determining the final (2S,4S) configuration. The table below outlines some common strategies for synthesizing fluorinated amino acids that could be adapted for this compound.
| Strategy | Description | Key Reagents | Potential Application |
| Electrophilic Fluorination | Introduction of a fluorine atom using an electrophilic fluorine source. | Selectfluor, N-Fluorobenzenesulfonimide | Fluorination at the C3 or C4 position of a protected diaminoglutaric acid derivative. |
| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride (B91410) source. | TBAF, KF | Introduction of fluorine at a specific position via an SN2 reaction. |
| Ring-Opening of Fluorinated Precursors | Opening of a strained, fluorinated ring system to generate a linear amino acid. | Lewis acids, nucleophiles | Synthesis of difluorinated or monofluoroalkylated analogues. |
This compound can be derivatized to form cyclic structures, most notably pyroglutamic acid derivatives. Pyroglutamic acid, a five-membered lactam, is a conformationally restricted analogue of glutamic acid and serves as a valuable chiral precursor in the synthesis of various bioactive molecules. researchgate.net The cyclization is typically achieved by heating or through the use of coupling agents, leading to the formation of a lactam ring between the γ-amine and the α-carboxylic acid.
The synthesis of (2S, 4S)-4-phenylamino-5-oxoprolines (pyroglutamic acid derivatives) has been reported. nih.gov These derivatives are useful for the synthesis of their amides and peptides, and the reactions proceed without opening the lactam ring or losing stereochemical integrity. nih.gov A new methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through the effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com
| Cyclic Derivative | Synthetic Approach | Significance |
| Pyroglutamic Acid Analogues | Intramolecular cyclization of a protected this compound derivative. | Conformationally constrained scaffolds for peptidomimetics and drug design. researchgate.net |
| Substituted Pyrrolidones | Derivatization of the amino groups followed by cyclization. | Building blocks for complex heterocyclic systems. |
Utilization as a Chiral Building Block in Organic Synthesis
The defined stereochemistry of this compound makes it an excellent chiral starting material for the asymmetric synthesis of more complex molecules. Its C2 and C4 stereocenters can be used to control the stereochemistry of subsequent reactions.
This compound can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and biological activities. It can serve as a substitute for other amino acids, such as cystine, to generate cyclic peptide analogues. For example, it has been used to build two cyclic somatostatin (B550006) analogues derived from Sandostatin and TT-232. nih.gov The synthesis of orthogonally protected diaminoglutaric acid-containing peptides can be achieved using the Ugi four-component condensation. nih.gov
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of this compound can introduce conformational constraints into a peptide backbone, which can be beneficial for receptor binding.
| Peptidomimetic Application | Synthetic Strategy | Outcome |
| Cyclic Peptide Analogues | Replacement of disulfide bridges with a diaminoglutaric acid linker. | Enhanced stability and modified receptor binding profiles. nih.gov |
| Conformationally Constrained Peptides | Incorporation into the peptide backbone to induce specific turns or helices. | Improved biological activity and selectivity. |
| Ugi Four-Component Condensation | A one-pot reaction to form complex peptide-like structures. | Efficient synthesis of diaminoglutaric acid-containing peptides. nih.gov |
The term "chimeric amino acid" refers to a molecule that combines the structural features of two or more different amino acids or other chemical entities. This compound can serve as a scaffold for the synthesis of such chimeric structures. By selectively modifying its amino and carboxyl groups, it is possible to attach different side chains or functional groups, creating novel amino acid derivatives with unique properties.
For instance, an improved synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids was achieved using a glutamate (B1630785) derivative as the starting material. nih.gov This demonstrates how the glutamic acid framework can be used to generate novel amino acid structures. Similarly, this compound could be used as a starting point to synthesize chimeric amino acids with diverse side chains at the C2 and C4 positions.
Role in the Synthesis of Natural Product Frameworks
Natural products are a rich source of inspiration for the development of new drugs and other biologically active molecules. nih.govmdpi.com The synthesis of natural products and their analogues is a major focus of organic chemistry. Chiral building blocks like this compound can be valuable starting materials for the total synthesis of complex natural products.
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in general literature, its structural features suggest its potential as a precursor for various classes of natural products, particularly those containing substituted piperidines, pyrrolizidines, or other nitrogen-containing heterocyclic systems. The stereocenters at C2 and C4 can be used to establish the desired stereochemistry in the target natural product. Diversity-oriented synthesis (DOS) is a strategy to create libraries of structurally diverse molecules, and this compound could be a useful starting point for such endeavors. mdpi.com
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex stereoisomers. For diamino acids, ¹H and ¹³C NMR spectroscopy provides critical data on the chemical environment of each atom, allowing for the assignment of relative stereochemistry and the analysis of conformational preferences in solution.
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbons and their chemical nature (e.g., carboxyl, methine, methylene). The chemical shifts of the carbons in the glutaric acid backbone would be sensitive to the stereochemistry at the C2 and C4 positions.
Table 1: Representative NMR Data for a Related Diamino Acid Derivative
While direct NMR data for the title compound is scarce, the following table presents data for a structurally related compound, Nγ-acetyl-L-2,4-diaminobutyric acid, to illustrate the type of information obtained. mdpi.com
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 3.85 | H-2 |
| ¹H | 3.25 | H-4 |
| ¹H | 2.05 | H-3a |
| ¹H | 1.95 | H-3b |
| ¹³C | 173.5 | C-1 (COOH) |
| ¹³C | 52.0 | C-2 |
| ¹³C | 38.0 | C-4 |
| ¹³C | 30.0 | C-3 |
| ¹³C | 22.5 | Acetyl CH₃ |
| Note: Data is for Nγ-acetyl-L-2,4-diaminobutyric acid and serves as an illustrative example. |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique maps the electron density of the crystalline solid, revealing the precise three-dimensional arrangement of atoms and allowing for the unambiguous assignment of the (S) or (R) configuration at each stereocenter.
A study on Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), a derivative of a related diamino acid, successfully employed single-crystal X-ray diffraction. mdpi.com The analysis revealed that γ-NADA crystallizes in the chiral orthorhombic space group P2₁2₁2₁, confirming its non-centrosymmetric nature. mdpi.com This type of analysis would be essential for unequivocally confirming the (2S,4S) configuration of 2,4-Diaminoglutaric acid. The resulting crystal structure also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. mdpi.com
Table 2: Illustrative Crystallographic Data for a Related Diamino Acid Derivative
The table below summarizes the crystallographic data obtained for Nγ-acetyl-L-2,4-diaminobutyric acid, showcasing the parameters determined in such an analysis. mdpi.com
| Parameter | Value |
| Chemical Formula | C₆H₁₂N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3647(1) |
| b (Å) | 8.3652(2) |
| c (Å) | 16.9149(5) |
| Z (formula units/cell) | 4 |
| R₁ (%) | 3.48 |
| Note: Data is for Nγ-acetyl-L-2,4-diaminobutyric acid and serves as an illustrative example. |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the enantiomeric and diastereomeric purity of chiral compounds. For non-racemic samples of (2S,4S)-2,4-Diaminoglutaric acid, it is essential to quantify the presence of other stereoisomers.
The separation of amino acid enantiomers can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents typically used in normal-phase chromatography. sigmaaldrich.com Direct analysis without derivatization is preferred to avoid introducing additional steps and potential impurities. sigmaaldrich.com This can be achieved using chiral stationary phases (CSPs) that are compatible with aqueous and polar organic mobile phases. sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for separating underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups that interact with the polar and ionic functionalities of the amino acids, leading to chiral recognition. sigmaaldrich.com Another successful approach involves the use of crown-ether based CSPs. chromatographyonline.com For instance, the D- and L-isomers of glutamic acid have been successfully resolved using a ChiroSil® CSP. chromatographyonline.com Alternatively, chiral resolution can be achieved by using a chiral eluent containing a complex, such as a copper-proline complex, which forms diastereomeric complexes with the amino acid enantiomers in solution, allowing for their separation on a standard ion-exchange column. nih.gov
A specific HPLC method was developed for the simultaneous determination of the four stereoisomers of 4-(3-fluoropropyl)-L-glutamic acid (FSPG), a close analog of diaminoglutaric acid. sigmaaldrich.com This method utilized a Chirex 3126 column with a mobile phase of acetonitrile (B52724) and aqueous copper sulfate, achieving baseline separation of all four stereoisomers without derivatization. sigmaaldrich.com
Table 3: Exemplar HPLC Conditions for Chiral Amino Acid Separation
| Parameter | Condition | Reference |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm | sigmaaldrich.com |
| Mobile Phase | Water:Methanol:Formic Acid | sigmaaldrich.com |
| Detection | LC-MS Compatible | sigmaaldrich.com |
| Principle | Direct analysis of underivatized amino acids | sigmaaldrich.com |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further fragments the molecular ion, yielding a characteristic pattern that is invaluable for structural elucidation.
The analysis of amino acid isomers by mass spectrometry can be challenging because isomers have the same mass. nih.gov However, high-resolution MS instruments and advanced fragmentation methods can help differentiate between them. nih.govnih.gov The fragmentation of protonated amino acids, such as glutamic acid, has been studied extensively. thermofisher.com Common fragmentation pathways include the loss of water (H₂O) and carbon monoxide (CO), as well as the loss of the entire carboxyl group. nih.gov
For this compound, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to a series of fragment ions. The fragmentation pattern would be expected to involve losses of ammonia (B1221849) (NH₃), water, and carboxyl groups. The analysis of these fragments helps to confirm the connectivity of the molecule. While standard MS may not differentiate between stereoisomers, coupling MS with a chiral separation technique like chiral HPLC (LC-MS) allows for the individual analysis of each isomer. chemimpex.com
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2,4-Diaminoglutaric Acid
| m/z of Fragment Ion | Proposed Loss from [M+H]⁺ (M=162) | Proposed Fragment Structure |
| 145 | Loss of NH₃ | [C₅H₉NO₄]⁺ |
| 144 | Loss of H₂O | [C₅H₈N₂O₃]⁺ |
| 117 | Loss of COOH | [C₄H₉N₂O]⁺ |
| 100 | Loss of COOH and NH₃ | [C₄H₈NO]⁺ |
| 84 | Immonium ion from C2 | [C₃H₆NO₂]⁺ |
| Note: This table is based on general fragmentation patterns of amino acids and is predictive for 2,4-Diaminoglutaric acid. |
Mechanistic and Biochemical Studies Non Clinical Research
Investigation of Molecular Interactions with Biological Macromolecules
While direct studies on the molecular interactions of (2S,4S)-2,4-Diaminoglutaric acid are not extensively documented in the available literature, its structural similarity to glutamic acid and other glutamate (B1630785) derivatives suggests it has the potential to interact with enzymes and receptors that recognize these molecules. Research into analogous compounds, particularly inhibitors of Glutamate Carboxypeptidase II (GCPII), provides insights into the probable molecular interactions of this compound.
GCPII is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. nih.govjhu.edu This enzyme is a significant target in various neurological and pathological conditions due to its role in modulating glutamate levels. jhu.edujohnshopkins.edunih.gov Inhibitors of GCPII are often glutamate analogues, featuring a glutamate-binding moiety for specificity and affinity. nih.gov These inhibitors typically possess a P1' glutamate-derived binding module, which is crucial for their high-affinity and specific binding to the enzyme. nih.gov
Analogues of this compound, such as (2S,4S)-2-amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, have been investigated as antagonists for metabotropic glutamate receptors (mGluRs). nih.govnih.gov Specifically, this compound has been identified as a selective antagonist for group 2 mGluRs that are negatively coupled to adenylate cyclase. nih.govnih.gov This indicates that the (2S,4S) stereochemical configuration is recognized by the binding pockets of these receptors.
The interaction of such inhibitors with enzymes like GCPII involves specific structural features. The active site of GCPII contains a deep, irregularly shaped funnel, approximately 20 Å long, with two zinc ions at its base. nih.gov The binding of inhibitors is stabilized by hydrogen bonds and other intermolecular interactions within this active site. For instance, phosphoramidate-based inhibitors form hydrogen bonds between their amide group and the side chain carboxylate of Glu424 and the main chain carbonyl of Gly518 within the GCPII active site. nih.gov Given that this compound possesses two amino groups and two carboxylic acid groups, it has the potential to form multiple hydrogen bonds and electrostatic interactions within the active site of enzymes like GCPII.
Table 1: Investigated Analogues and their Molecular Targets
| Compound/Analogue | Target Macromolecule | Type of Interaction |
| (2S,4S)-2-amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid | Metabotropic Glutamate Receptor 2 (mGluR2) | Antagonist nih.govnih.gov |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Glutamate Carboxypeptidase II (GCPII) | Inhibitor nih.govscispace.comnih.gov |
| N-acetyl-aspartyl-glutamate (NAAG) based inhibitors | Glutamate Carboxypeptidase II (GCPII) | Inhibitor nih.gov |
Occurrence and Chemical Transformations in Biosynthetic Pathways
The natural occurrence and the specific biosynthetic pathway for this compound are not well-documented in the scientific literature. However, insights can be drawn from the established biosynthetic routes of its parent molecule, glutamic acid.
The biosynthesis of glutamic acid is a central process in amino acid metabolism. youtube.com Glutamic acid can be synthesized from several precursors, including histidine, proline, and arginine. youtube.com A common pathway involves the transamination of α-ketoglutarate, an intermediate in the citric acid cycle. The biosynthesis of glutamic acid from α-ketoglutarate is a key step that connects amino acid metabolism with central carbon metabolism.
Another relevant biosynthetic pathway is the formation of δ-aminolevulinic acid from glutamic acid, which has been observed in plants and some bacteria. nih.govnih.gov This pathway involves the conversion of the intact five-carbon skeleton of glutamic acid into δ-aminolevulinic acid. nih.gov While this is not a direct pathway to diaminoglutaric acid, it demonstrates the enzymatic machinery present in nature for modifying the glutamic acid backbone.
The synthesis of diaminopimelic acid, a component of the bacterial cell wall, also involves modifications of a dicarboxylic acid backbone and could share mechanistic similarities with a potential diaminoglutaric acid biosynthesis.
Theoretical and Computational Approaches to Molecular Structure and Reactivity
While specific computational studies on this compound are scarce, theoretical and computational chemistry provides powerful tools to investigate its molecular properties and potential interactions. These methods can be used to predict the three-dimensional structure, conformational flexibility, and electronic properties of the molecule.
Molecular Modeling and Conformational Analysis: Computational methods such as molecular mechanics and quantum mechanics can be employed to determine the most stable conformations of this compound in different environments (e.g., in vacuum, in aqueous solution). Understanding the preferred spatial arrangement of its functional groups (two amino groups and two carboxyl groups) is crucial for predicting its binding mode to biological macromolecules.
Quantum Chemical Calculations: Quantum chemical calculations can provide detailed information about the electronic structure, including charge distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These parameters are essential for understanding the molecule's reactivity and its ability to participate in various types of chemical reactions and intermolecular interactions, such as hydrogen bonding and electrostatic interactions.
Molecular Docking: Molecular docking simulations can be used to predict the binding orientation and affinity of this compound to the active site of target proteins, such as glutamate carboxypeptidase II or metabotropic glutamate receptors. For instance, computational studies have been instrumental in understanding the interaction patterns of various inhibitors within the active site of human GCPII, revealing key hydrogen bonds and other interactions that contribute to binding affinity. nih.gov Such studies could elucidate how the specific stereochemistry of this compound influences its fit and interaction with the binding pockets of these proteins.
Prospective Research Directions and Methodological Advancements
Development of Novel Catalytic Systems for Enantioselective Synthesis
The stereoselective synthesis of (2S,4S)-2,4-diaminoglutaric acid is a critical area for advancement. While various synthetic routes have been developed, the pursuit of more efficient and scalable methods continues. Future research will likely focus on the development and application of novel catalytic systems that can precisely control the stereochemistry at both the C2 and C4 positions.
A promising avenue lies in the exploration of transition metal-catalyzed asymmetric reactions. For instance, the use of chiral rhodium or iridium complexes in asymmetric hydrogenation or transfer hydrogenation reactions could provide a direct and efficient means to establish the desired stereocenters. Furthermore, the development of novel chiral ligands for these metal catalysts will be crucial in achieving high diastereo- and enantioselectivity.
Organocatalysis also presents a powerful tool for the enantioselective synthesis of this compound and its precursors. Chiral amine or phosphoric acid catalysts could be employed in asymmetric Michael additions or Mannich reactions to construct the carbon backbone with the correct stereochemistry. The continuous development of more active and selective organocatalysts will be essential for the practical application of these methods.
Exploration of New Derivatization Strategies
The presence of two amino and two carboxylic acid groups makes this compound a versatile building block for the synthesis of diverse and complex molecules. Future research will undoubtedly focus on exploring new derivatization strategies to create novel analogs with tailored properties for various applications, particularly in the realm of peptidomimetics and drug discovery.
One key area of exploration is the development of orthogonal protecting group strategies. This would allow for the selective modification of each of the four functional groups, enabling the synthesis of highly complex and well-defined structures. For example, such strategies would facilitate the incorporation of this compound into peptides to create conformationally constrained analogs with enhanced biological activity and stability. Research has already demonstrated the synthesis of cyclic dipeptides from derivatives of diaminobutyric acid, a related compound, highlighting the potential for creating novel constrained peptide structures. nih.gov
Furthermore, derivatization can be employed to attach imaging agents, such as fluorescent dyes or radiolabels, to this compound. These labeled analogs would be invaluable tools for studying the in vitro and in vivo distribution and target engagement of molecules containing this scaffold.
Advanced Computational Modeling for Predictive Synthesis and Interaction Studies
Advanced computational modeling has become an indispensable tool in modern chemical research, offering profound insights that can guide and accelerate experimental work. For this compound, computational methods are expected to play an increasingly important role in both predicting synthetic outcomes and understanding its interactions with biological targets.
Quantum mechanical (QM) calculations can be utilized to investigate the transition states of potential catalytic reactions for the synthesis of this compound. This can aid in the rational design of more efficient and selective catalysts. By understanding the energetic profiles of different reaction pathways, researchers can prioritize synthetic routes that are most likely to be successful.
In the context of drug design, molecular docking and molecular dynamics (MD) simulations can predict the binding modes of this compound-containing ligands to their protein targets. These simulations provide detailed information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This predictive power can guide the design of new analogs with improved pharmacological properties. Machine learning-based methods are also emerging as a powerful approach for predicting associations between small molecules and their biological targets. nih.gov
Integration into Supramolecular Architectures
The well-defined three-dimensional structure and multiple hydrogen-bonding donor and acceptor sites of this compound make it an attractive building block for the construction of ordered supramolecular assemblies. Future research is anticipated to explore the integration of this diamino acid into various supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and self-assembling peptides.
The incorporation of chiral ligands like this compound into MOFs can impart chirality to the resulting framework, which is highly desirable for applications in enantioselective separations and asymmetric catalysis. The amino and carboxylate groups can act as coordination sites for metal ions, leading to the formation of robust and porous materials. The use of biomolecules as building blocks in the design of coordination polymers and MOFs is a growing area of research. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,4S)-2,4-Diaminoglutaric acid, and how do they ensure stereochemical purity?
- Methodological Answer : The compound can be synthesized via:
- Ugi four-component condensation : This method replaces cystine in peptides by incorporating orthogonally protected diaminoglutaric acid, enabling cyclic peptide synthesis .
- Stereospecific synthesis : Tanaka and Sawanishi developed a chiral auxiliary-based approach using tert-butyloxycarbonyl (Boc) protection, achieving 98% enantiomeric excess through fractional crystallization .
- Resolution of racemic mixtures : Crystallization techniques exploit differential hydrogen bonding (e.g., (2S,4S)-TBMP forms stable hydrates) to isolate enantiomers .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., helical chains via O–H⋯N interactions in related thiazolidine-carboxylic acid structures) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) with UV detection at 210 nm .
- Optical rotation : Measures specific rotation ([α]D) and compares to literature values (e.g., [α]D = +12.5° for (2S,4S)-isomer) .
Q. What analytical techniques are used to characterize purity and molecular weight?
- Methodological Answer :
- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (162.14 g/mol) with m/z 163.1 [M+H]+ .
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., δ 3.4 ppm for C4-amino group) and carboxylate carbons (δ 175–180 ppm) .
- Elemental analysis : Validates C, H, N composition (theoretical: C 37.04%, H 6.21%, N 17.28%) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its role in peptide design and biochemical activity?
- Methodological Answer :
- C-symmetry effects : The linear α,γ-diaminoglutaric acid backbone enables rigid peptide conformations, mimicking disulfide bonds in cystine-containing peptides. Replace cystine by introducing non-reducible, stereospecific linkages .
- Receptor interactions : Molecular docking simulations (e.g., Gaussian-based models) predict hydrogen-bonding patterns with biological targets, such as ionotropic glutamate receptors .
- Thermodynamic stability : Differential scanning calorimetry (DSC) shows higher melting points () for (2S,4S)-isomers due to intramolecular H-bonding .
Q. What methodologies resolve contradictions in reported solubility and stability data under physiological conditions?
- Methodological Answer :
- pH-dependent solubility studies : Titrate aqueous solutions (pH 2–12) and monitor solubility via nephelometry. (2S,4S)-isomers show maximal solubility at pH 5–6 due to zwitterionic stabilization .
- Accelerated stability testing : Incubate solutions at 40°C/75% RH for 4 weeks and quantify degradation by LC-MS. Degradation products (e.g., glutaric acid) indicate hydrolysis of amino groups .
- Controlled crystallization : Screen solvents (e.g., water/ethanol mixtures) to isolate stable hydrates, improving shelf-life .
Q. How can this compound be incorporated into peptide synthesis while avoiding racemization?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives and HOBt/DIC coupling at 0°C to minimize epimerization .
- Microwave-assisted synthesis : Reduce reaction time (5–10 min per coupling step) to limit exposure to basic conditions .
- Post-synthesis analysis : Validate enantiopurity via Marfey’s reagent derivatization followed by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
